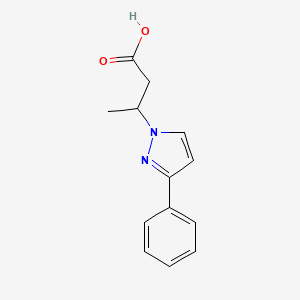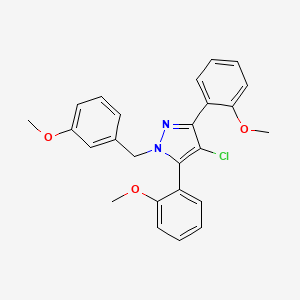![molecular formula C17H21N7O B10910149 1,3,6-trimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10910149.png)
1,3,6-trimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-TRIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,6-TRIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3,6-TRIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties.
2,4,6-Trimethyl-1,3,5-triazine: Used as a chemical intermediate in various industrial processes.
1,2,4-Trimethylbenzene: Commonly used as a solvent and chemical intermediate.
Uniqueness
1,3,6-TRIMETHYL-N’~4~-[(E)-1-METHYL-2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE stands out due to its unique pyrazolopyridine core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N7O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[(E)-1-(5-methylpyrazol-1-yl)propan-2-ylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N7O/c1-10-8-14(15-13(4)22-23(5)16(15)19-10)17(25)21-20-11(2)9-24-12(3)6-7-18-24/h6-8H,9H2,1-5H3,(H,21,25)/b20-11+ |
InChI Key |
IMJOSMOLCZMEEB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=NN1C/C(=N/NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C)C)/C |
Canonical SMILES |
CC1=CC=NN1CC(=NNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B10910077.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910083.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910088.png)
![N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B10910096.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910110.png)

![5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910119.png)

![[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol](/img/structure/B10910126.png)

![4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10910128.png)
![N-cyclopropyl-2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10910134.png)
![ethyl [(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B10910143.png)
